Ethyl 4-(bromomethyl)-3-nitrobenzoate
Description
Significance of Aromatic Esters as Synthetic Intermediates
Aromatic esters, such as benzoate (B1203000) derivatives, are highly valued in organic chemistry as versatile synthetic intermediates. nih.gov The ester group can be readily converted into other functional groups, including amides, alcohols, and aldehydes, providing a gateway to diverse molecular architectures. nih.govorganic-chemistry.org Furthermore, the benzene (B151609) ring itself can be modified through various substitution reactions. These compounds are foundational in the construction of heterocycles, which are integral to many natural products and pharmaceuticals. nih.gov The strategic placement of different functional groups on the benzoate ring allows chemists to fine-tune the electronic properties and reactivity of the molecule, making them indispensable tools in multi-step organic synthesis. nih.gov For instance, certain benzoate esters have been shown to be useful precursors in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. researchgate.net
Role of Nitro and Bromomethyl Functionalities in Synthetic Strategy
The specific functionalities attached to the benzoate ring dictate its synthetic potential. In Ethyl 4-(bromomethyl)-3-nitrobenzoate, the nitro (NO₂) and bromomethyl (CH₂Br) groups impart distinct and powerful reactivity.
The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. wikipedia.orgchemicalbook.com Its presence on the aromatic ring significantly influences the molecule's reactivity. It deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. wikipedia.org A key strategic role of the nitro group is its capacity to be reduced to an amino group (NH₂). researchgate.net This transformation is a cornerstone of synthetic chemistry, as it provides access to anilines, which are crucial precursors for dyes, agrochemicals, and a vast number of pharmaceuticals. researchgate.netnih.gov The versatility of the nitro group allows for its conversion into various other functionalities, making it a valuable synthetic handle. frontiersin.orgnih.gov
The bromomethyl group , a type of benzylic halide, is a highly reactive and useful functional group. The carbon-bromine bond is activated by the adjacent benzene ring, making the bromomethyl group an excellent electrophile for substitution reactions. It is frequently employed to introduce a benzyl-type substituent into a target molecule by reacting with a wide range of nucleophiles, including amines, alcohols, and carbanions. This reactivity is central to constructing larger, more complex molecular frameworks. A closely related compound, Methyl 2-(bromomethyl)-3-nitrobenzoate, leverages this reactivity as a crucial intermediate in the synthesis of the pharmaceutical drug Lenalidomide. chemicalbook.com
Historical Context of Bromomethylnitrobenzoate Derivatives in Chemical Research
The exploration of bromomethylnitrobenzoate derivatives in chemical research is closely tied to the demand for sophisticated intermediates in the pharmaceutical and materials science sectors. While the history of simple benzoate esters dates back much further, the specific combination of bromomethyl and nitro functionalities on a benzoate core gained prominence as synthetic chemists sought versatile building blocks for complex targets.
Research into related structures, such as Methyl 4-bromomethyl-3-methoxybenzoate, indicates their use as important intermediates for peptidoleukotriene antagonists and other pharmaceuticals since the late 1980s and early 1990s. google.com The synthesis of these compounds often involves the side-chain bromination of the corresponding methyl-substituted benzoate. google.com The development of drugs like Lenalidomide, a derivative of thalidomide (B1683933) used to treat certain cancers, further spurred interest in this class of reagents. chemicalbook.comgoogle.com The synthesis of Lenalidomide specifically utilizes a bromomethylnitrobenzoate core to construct the isoindolinone portion of the final drug molecule, highlighting the critical role of these derivatives in modern medicinal chemistry. google.com
Overview of Research Trajectories for this compound
Specific research focusing exclusively on this compound is less documented than for its methyl ester counterpart. However, the research trajectory for this compound can be understood within the broader context of its structural class. The primary research interest in (bromomethyl)nitrobenzoates lies in their application as bifunctional synthons, where each functional group can be addressed in a controlled manner to build molecular complexity.
Current and future research involving this compound is expected to follow these established paths:
Pharmaceutical Synthesis : The most prominent research trajectory is its use as a key intermediate in the synthesis of pharmacologically active molecules. Following the precedent set by its methyl analog in the synthesis of Lenalidomide, the ethyl ester is a valuable precursor for creating isoindolinone-based structures and other heterocyclic systems of medicinal interest. chemicalbook.comgoogle.com
Development of Novel Synthetic Methodologies : Researchers are likely to explore the use of this compound in novel synthetic reactions. Its distinct electronic and steric properties, compared to the methyl ester, may offer advantages in certain transformations, such as different reaction kinetics or solubility in specific solvent systems.
Materials Science : The highly functionalized aromatic core could serve as a monomer or precursor for specialty polymers or functional materials where the nitro group can be used to tune electronic properties or the bromomethyl group can act as a point of polymerization or grafting.
The compound's value lies in its pre-installed, reactive functional groups, which allow for efficient and convergent synthetic strategies toward high-value chemical entities.
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(bromomethyl)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMARRUOUZIQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 4 Bromomethyl 3 Nitrobenzoate
Regiospecific Bromination Approaches of Precursor Compounds
The introduction of the bromomethyl group is a critical step in the synthesis. This can be achieved either by direct side-chain bromination of a methyl group or through a more circuitous route involving aromatic ring bromination followed by functional group manipulation.
Side-Chain Bromination Techniques
The most direct route to the bromomethyl functionality is the free-radical bromination of the corresponding methyl-substituted precursor, such as ethyl 4-methyl-3-nitrobenzoate. This reaction, known as benzylic bromination, selectively targets the hydrogen atoms on the carbon adjacent to the aromatic ring.
The presence of an electron-withdrawing nitro group on the aromatic ring can make benzylic bromination more challenging compared to electron-rich or neutral substrates. google.com However, specific reagents and conditions have been developed to achieve this transformation efficiently. The most common method employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), or under photochemical conditions (UV light). google.comchemicalbook.com The reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical, which abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain.
Alternative, environmentally benign solvents have been explored for these reactions. For instance, free-radical side-chain bromination of alkylaromatics has been successfully carried out in supercritical carbon dioxide (SC-CO2), which can serve as a viable substitute for traditional chlorinated solvents like carbon tetrachloride. nih.gov
| Precursor | Reagents | Solvent | Conditions | Yield | Reference |
| Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide, AIBN | Carbon Tetrachloride | Reflux, overnight | Not specified | chemicalbook.com |
| Methyl 4-methyl-3-methoxybenzoate | N-Bromosuccinimide | Chlorobenzene (B131634) | UV immersion lamp, 0-5°C, 4 hours | 95% | google.com |
| 4-Methyl biphenyl (B1667301) derivatives | N-Bromosuccinimide | Methyl Acetate (B1210297) | 60-65°C | 82.5% | google.com |
| 4-Nitrotoluene | Electrochemical Bromination (KBr) | Acetonitrile (B52724) | 5 A/dm² current density | 99% | iosrjournals.org |
Aromatic Ring Bromination Strategies
An alternative, though less direct, approach involves the electrophilic bromination of the aromatic ring of a precursor like ethyl 4-methylbenzoate. In this electrophilic aromatic substitution reaction, a brominating agent (e.g., Br₂ with a Lewis acid catalyst like FeBr₃) introduces a bromine atom onto the ring itself.
The regiochemical outcome is dictated by the directing effects of the substituents already present. The ester group (-COOEt) is a deactivating, meta-directing group, while the methyl group (-CH₃) is an activating, ortho-, para-directing group. For ethyl 4-methylbenzoate, the powerful ortho-, para-directing effect of the methyl group would direct the incoming bromine to the position ortho to it (position 3), yielding ethyl 3-bromo-4-methylbenzoate. Subsequent steps would then be required to convert this intermediate into the final target molecule, making this a multi-step and often less efficient strategy compared to direct side-chain bromination.
Nitration Pathways for Substituted Benzoates
The introduction of the nitro group at the 3-position is a key step that is typically achieved through electrophilic aromatic substitution.
Direct Nitration Methods
Direct nitration is the most common method for introducing a nitro group onto an aromatic ring. This is typically accomplished using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). ma.edursc.org The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. aiinmr.comyoutube.com
When nitrating a precursor such as ethyl 4-methylbenzoate, the regioselectivity is controlled by the existing substituents. The ethyl ester group is deactivating and directs incoming electrophiles to the meta position (position 3), while the methyl group is activating and directs to the ortho and para positions (positions 2 and 6). In this case, the position meta to the ester group and ortho to the methyl group is the same (position 3). This alignment of directing effects leads to the regioselective formation of ethyl 4-methyl-3-nitrobenzoate. rsc.orgechemi.com The reaction must be carefully controlled at low temperatures (e.g., 0-15°C) to prevent over-nitration and the formation of byproducts. rsc.orgorgsyn.org
A similar strategy involves the nitration of 4-bromomethylbenzoic acid with fuming nitric acid to produce 4-bromomethyl-3-nitrobenzoic acid, which can then be esterified. sigmaaldrich.com
| Substrate | Reagents | Conditions | Main Product | Reference |
| Methyl Benzoate (B1203000) | Conc. HNO₃, Conc. H₂SO₄ | 5-15°C | Methyl 3-nitrobenzoate | rsc.orgorgsyn.org |
| Methyl Benzoate | 1:1 HNO₃:H₂SO₄ solution | Cool in ice-water bath, then room temp for 15 min | Methyl 3-nitrobenzoate | ma.edu |
| 4-Bromomethylbenzoic Acid | Fuming HNO₃ | Not specified | 4-Bromomethyl-3-nitrobenzoic acid | sigmaaldrich.com |
Indirect Nitration and Functional Group Interconversion
While less common for this specific synthesis, nitro groups can also be introduced indirectly through the transformation of other functional groups. The most notable example is the Sandmeyer reaction. This process would begin with a precursor containing an amino group, such as ethyl 3-amino-4-methylbenzoate.
The process involves two main steps:
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0-5°C). This converts the amino group into a diazonium salt (-N₂⁺).
Sandmeyer Reaction: The resulting diazonium salt is then treated with a solution of sodium nitrite (NaNO₂) in the presence of a copper catalyst. This displaces the diazonio group with a nitro group.
This multi-step pathway is more complex than direct nitration and is generally reserved for cases where direct nitration is not feasible due to substrate sensitivity or unfavorable regioselectivity.
Esterification Reactions for Ethyl Benzoate Formation
The final structural component, the ethyl ester, is typically formed from the corresponding carboxylic acid, 4-(bromomethyl)-3-nitrobenzoic acid.
The most widely used method for this transformation is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.eduadamcap.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. According to Le Châtelier's principle, the equilibrium can be shifted toward the product by using a large excess of ethanol (B145695) or by removing water as it is formed. tcu.eduadamcap.com
Modern variations of this reaction utilize microwave irradiation to significantly reduce reaction times and potentially improve yields. researchgate.net For instance, the esterification of substituted benzoic acids has been shown to proceed efficiently under sealed-vessel microwave conditions. researchgate.net
Fischer Esterification Modifications
The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid (4-methyl-3-nitrobenzoic acid) and an alcohol (ethanol), is a foundational method for producing the ethyl ester precursor. Traditional methods often rely on strong mineral acids like sulfuric acid and require long reaction times with significant waste generation. Modern modifications aim to overcome these limitations.
One significant advancement is the use of microwave-assisted organic synthesis (MAOS) . In the synthesis of analogous compounds like ethyl-4-fluoro-3-nitro benzoate, microwave irradiation in a sealed vessel has been shown to dramatically accelerate reaction rates. This technique allows solvents to be heated above their atmospheric boiling points, increasing reaction kinetics. For instance, optimized conditions for a similar esterification reached maximum yields at 130–150°C with a total irradiation time of just 15 minutes. To counter the equilibrium limitations of esterification, a modified approach involves the intermittent addition of a catalytic amount of sulfuric acid during the microwave heating process.
Another innovative modification involves replacing homogeneous acid catalysts with heterogeneous solid acid catalysts . Nanoporous natural zeolites, such as H-MOR and H-HEU-M, have been successfully employed in the solvent-free esterification of 4-nitrobenzoic acid with ethanol. These catalysts are environmentally benign, reusable, and simplify product purification. The combination of zeolite catalysts with microwave or ultrasound irradiation demonstrates a synergistic effect, with conversions of the parent acid reaching up to 70% and ester yields up to 67%. Alternative catalysts like polyfluoroalkanesulfonic acids have also been patented for the esterification of nitrobenzoic acids, offering high yields (88-95%) and high product purity in the presence of inert solvents like toluene (B28343). google.com
Table 1: Modified Fischer Esterification Conditions for Nitrobenzoate Synthesis
| Catalyst System | Energy Source | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| H₂SO₄ (catalytic) | Microwave | 130-150 | 15 min | High (not specified) | |
| Zeolites (H-MOR, H-HEU-M) | Microwave/Ultrasound | 80 | 2 h | 67 | |
| Polyfluoroalkanesulfonic acid | Conventional Heating | 60-120 | Not specified | 88-95 | google.com |
| Ammonium (B1175870) Hydrogen Sulfate | Conventional Heating | 80 | Not specified | 95.5 | google.com |
Transesterification Approaches
Transesterification presents an alternative route to Ethyl 4-(bromomethyl)-3-nitrobenzoate, typically by converting a different ester, such as the methyl ester, into the desired ethyl ester. This equilibrium-driven process involves the exchange of the alkoxy group of an ester with another alcohol. The reaction can be catalyzed by either acids (like sulfuric acid) or bases (like sodium ethoxide). masterorganicchemistry.com
The mechanism for acid-catalyzed transesterification is analogous to the Fischer esterification. masterorganicchemistry.com It begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by ethanol. youtube.com To drive the reaction to completion, a large excess of the reactant alcohol (ethanol) is typically used, often serving as the solvent. masterorganicchemistry.comucla.edu
Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide (e.g., ethoxide) on the ester carbonyl, forming a tetrahedral intermediate, which then eliminates the original alkoxy group (e.g., methoxide). masterorganicchemistry.com While efficient, this method is sensitive to the presence of water and free acids. For a substrate like this compound, the strong basic conditions could potentially lead to side reactions involving the benzylic bromide. Therefore, acid-catalyzed transesterification is often the preferred approach for such substrates. masterorganicchemistry.com
Optimization of Reaction Conditions and Yields
Optimizing the multi-step synthesis of this compound requires careful control over solvents, catalysts, temperature, and pressure to maximize yield and minimize impurity formation.
Solvent Effects in Synthesis
The choice of solvent is critical in both the esterification and bromination steps.
Esterification : For esterification reactions catalyzed by polyfluoroalkanesulfonic acids, a range of inert solvents such as toluene, benzene (B151609), xylenes, chlorobenzene, and 1,2-dichloroethane (B1671644) have been found to be effective. google.com
Bromination : The Wohl-Ziegler benzylic bromination is a free-radical reaction that is highly dependent on the solvent. Historically, carbon tetrachloride (CCl₄) was widely used. However, due to its toxicity and environmental impact, it has been largely replaced. Studies have shown that 1,2-dichlorobenzene (B45396) is a superior solvent, leading to faster reactions and higher yields compared to CCl₄. Other suitable solvents include chlorobenzene and ethyl acetate. The ratio of substrate to solvent is also an important parameter, with a weight ratio of 1:5 to 1:15 often being optimal.
Table 2: Solvent Effects on the Synthesis of this compound Precursors
| Synthetic Step | Solvent | Observation |
|---|---|---|
| Esterification | Toluene, Xylenes, Chlorobenzene | Effective inert solvents for high-yield synthesis. |
| Bromination | 1,2-Dichlorobenzene | Superior to CCl₄, resulting in faster reaction and higher isolated yield (92% vs 79%). |
| Bromination | Chlorobenzene, Ethyl Acetate | Cited as very suitable solvents for benzylic bromination. |
| Bromination | Acetonitrile | Used in the synthesis of the methyl ester analogue. |
Catalysis in Bromination and Nitration (e.g., Dibenzoyl Peroxide)
Catalysis is central to achieving high efficiency and selectivity in the nitration and bromination stages.
Nitration : The nitration of the aromatic ring is a classic electrophilic aromatic substitution. The reaction is catalyzed by concentrated sulfuric acid, which reacts with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com For a precursor like ethyl 4-methylbenzoate, the ester group is a deactivating, meta-directing group, while the methyl group is an activating, ortho/para-directing group. To achieve the desired 3-nitro substitution, the typical synthetic strategy involves the nitration of 4-methylbenzoic acid first, where the carboxyl group directs the nitration to the meta position (position 3), followed by esterification.
Bromination : The selective bromination of the benzylic methyl group is a radical chain reaction. This transformation requires a radical initiator to start the chain reaction. Dibenzoyl peroxide is a commonly used initiator. chemicalbook.com The O-O bond in dibenzoyl peroxide is weak and undergoes homolytic cleavage upon heating or exposure to UV light, generating benzoyloxy radicals. These radicals then abstract a hydrogen atom from the benzylic position of ethyl 4-methyl-3-nitrobenzoate, creating a resonance-stabilized benzylic radical. This radical then reacts with a brominating agent, typically N-bromosuccinimide (NBS), to form the desired product and a succinimidyl radical, which continues the chain reaction. Other radical initiators, such as 2,2'-azobisisobutyronitrile (AIBN), are also frequently used. Controlling the reaction to prevent over-bromination (formation of the dibromo product) is a key challenge, which can sometimes be managed by the slow addition of NBS.
Table 3: Catalysts and Initiators for Key Synthetic Steps
| Step | Reagent/Catalyst | Function |
|---|---|---|
| Nitration | Concentrated H₂SO₄ | Catalyst; generates nitronium ion (NO₂⁺) from HNO₃. |
| Bromination | Dibenzoyl Peroxide | Radical initiator; initiates the chain reaction by forming radicals upon heating. |
| Bromination | AIBN | Radical initiator; alternative to dibenzoyl peroxide. |
| Bromination | N-Bromosuccinimide (NBS) | Brominating agent; provides a low concentration of Br₂ for radical bromination. |
Temperature and Pressure Influence on Reaction Kinetics
Temperature and pressure are critical parameters that directly influence reaction rates and product distribution.
Esterification : The rate of esterification is highly dependent on temperature. In microwave-assisted syntheses, temperatures of 130-150°C are optimal for achieving high yields rapidly. Conventional heating methods may require higher temperatures (e.g., 180°C) and significantly longer reaction times (hours vs. minutes) to achieve similar conversions. chemguide.co.uk Patent literature for related processes specifies an optimal temperature range of 60°C to 120°C. google.com The use of sealed vessels in microwave synthesis leads to an increase in internal pressure, which allows for heating solvents above their boiling points and further accelerates the reaction.
Bromination : Radical brominations are typically conducted at elevated temperatures to ensure efficient decomposition of the radical initiator. The reaction is often run at the reflux temperature of the chosen solvent. For example, bromination in acetonitrile may be performed at temperatures between 55-75°C. Microwave-assisted brominations have been carried out at temperatures as high as 130°C for short durations.
Table 4: Influence of Temperature on Key Synthetic Steps
| Synthetic Step | Method | Temperature (°C) | Impact |
|---|---|---|---|
| Esterification | Microwave | 130-150 | Optimal for high yield in short reaction times. |
| Esterification | Batch Reactor | 180 | Required for high conversion with conventional heating. |
| Esterification | Cascade Reactor | 110-120 | Achieves high conversion (96%) in minutes. chemguide.co.uk |
| Bromination | Conventional Heating | 55-75 (in Acetonitrile) | Ensures decomposition of radical initiator (AIBN). |
| Bromination | Microwave | 130 | Allows for rapid reaction (15 min). |
Green Chemistry Perspectives in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can significantly improve its environmental sustainability.
A primary focus is the replacement of hazardous solvents. The substitution of carcinogenic and ozone-depleting solvents like carbon tetrachloride and benzene with greener alternatives such as ethyl acetate, chlorobenzene, or in some cases, running reactions under solvent-free conditions, represents a significant improvement.
Energy efficiency is also a critical component of green chemistry. The use of microwave and ultrasound technologies can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional reflux heating.
Furthermore, improving atom economy by designing reactions where the maximum proportion of starting materials is incorporated into the final product is essential. While the nitration step has inherent atom economy limitations due to the use of a large excess of acids, the benzylic bromination with NBS is relatively efficient. The succinimide (B58015) by-product can, in principle, be recovered and re-brominated, further enhancing the process's sustainability. These approaches collectively contribute to a safer, more efficient, and environmentally responsible synthesis of this compound.
Solvent-Free Methods (e.g., Ultrasound and Microwave Irradiation)
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of volatile organic compounds. Ultrasound and microwave irradiation have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions.
While direct solvent-free synthesis of this compound is not extensively documented, the principles can be applied to its precursor, ethyl 4-methyl-3-nitrobenzoate. The subsequent benzylic bromination can also be adapted to solvent-free or minimal-solvent conditions.
Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound to a chemical reaction, can enhance reaction rates through acoustic cavitation. This phenomenon creates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species. For the synthesis of the precursor, ethyl 4-methyl-3-nitrobenzoate, ultrasound can be employed in the esterification of 4-methyl-3-nitrobenzoic acid with ethanol. Research on the synthesis of the related compound, ethyl 4-nitrobenzoate (B1230335), has shown that ultrasound irradiation (e.g., 37 kHz, 330 W) can significantly accelerate the esterification process, often in the absence of a solvent. scirp.orgresearchgate.net
Following the synthesis of the precursor, the benzylic bromination of the methyl group can be performed. Ultrasound has been shown to assist in the bromination of various aromatic compounds, potentially reducing reaction times and improving efficiency. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. The synthesis of ethyl 4-nitrobenzoate has been successfully demonstrated using microwave irradiation (e.g., 2450 MHz, 300 W), achieving high yields in a short duration without the need for a solvent. scirp.orgresearchgate.net This methodology can be extrapolated to the synthesis of ethyl 4-methyl-3-nitrobenzoate.
For the subsequent bromination step, microwave-assisted reactions using a suitable brominating agent can offer a significant advantage. Microwave-assisted organic synthesis is recognized as an important green chemistry technique that can lead to higher yields and improved product quality in shorter timeframes. ajrconline.org
Interactive Data Table: Comparison of Synthetic Methods for a Related Esterification
| Method | Catalyst | Power/Frequency | Reaction Time | Conversion (%) | Yield (%) | Reference |
| Ultrasound | H-MOR Zeolite | 37 kHz, 330 W | 2 h | ~70 | ~67 | scirp.org |
| Microwave | H-MOR Zeolite | 2450 MHz, 300 W | 2 h | ~70 | ~67 | scirp.org |
| Conventional | H-MOR Zeolite | N/A | 6 h | ~55 | ~52 | scirp.org |
This table is based on data for the synthesis of ethyl 4-nitrobenzoate and illustrates the potential efficiency gains of ultrasound and microwave methods.
Sustainable Reagent Selection
N-Bromosuccinimide (NBS): A significant improvement over the use of molecular bromine (Br₂) for benzylic bromination is the use of N-bromosuccinimide (NBS). wikipedia.org NBS is a solid, making it easier and safer to handle than liquid bromine. The reaction with NBS proceeds via a free-radical mechanism, which can be initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org This method, known as the Wohl-Ziegler reaction, is highly selective for allylic and benzylic positions. masterorganicchemistry.com The use of NBS for the bromination of toluene derivatives, even those with deactivating groups, is well-established. google.com The reaction can often be carried out in solvents with a lower environmental impact than traditional chlorinated solvents, and in some cases, 'on water' approaches have been developed. researchgate.net
Hydrogen Peroxide and Hydrobromic Acid: An even greener approach involves the in-situ generation of bromine from a bromide source using a clean oxidant. The combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) is a promising system for benzylic bromination. google.com This method avoids the direct use of bromine and produces water as the primary byproduct. The reaction is typically carried out under free-radical conditions, often initiated by light. This approach has been shown to be effective for deactivated alkylarenes, such as nitrotoluenes. google.com
Quaternary Ammonium Tribromides: These are solid, stable, and safe brominating agents that can be used under solvent-free conditions. acgpubs.org Reagents like tetrabutylammonium (B224687) tribromide (TBATB) offer high reactivity and selectivity in bromination reactions, and the spent reagent can often be recycled, further enhancing the sustainability of the process.
Interactive Data Table: Sustainable Brominating Agents
| Reagent | Advantages | Reaction Type | Typical Conditions |
| N-Bromosuccinimide (NBS) | Solid, safer than Br₂, selective | Free-radical | Light or radical initiator |
| HBr / H₂O₂ | In-situ Br₂ generation, water byproduct | Free-radical | Light irradiation |
| Quaternary Ammonium Tribromides | Solid, stable, recyclable, solvent-free | Electrophilic/Radical | Thermal or microwave |
Chemical Reactivity and Transformation Pathways of Ethyl 4 Bromomethyl 3 Nitrobenzoate
Nucleophilic Substitution Reactions at the Bromomethyl Center
The benzylic bromide in Ethyl 4-(bromomethyl)-3-nitrobenzoate is highly reactive towards nucleophiles due to the stabilization of the transition state by the adjacent aromatic ring. This facilitates classic SN2 (bimolecular nucleophilic substitution) reactions with a variety of nucleophilic species.
Reactivity with Oxygen Nucleophiles (e.g., Alkoxide formation, Etherification)
The displacement of the bromide by oxygen-based nucleophiles provides a straightforward route to ethers and esters. While direct experimental data for this compound is not prevalent in readily available literature, its reactivity can be inferred from the well-established behavior of benzylic halides.
In a typical etherification reaction, an alkoxide, generated by treating an alcohol with a strong base, attacks the electrophilic carbon of the bromomethyl group. This reaction proceeds via an SN2 mechanism to form a new carbon-oxygen bond, yielding a benzyl (B1604629) ether derivative. For instance, reaction with sodium ethoxide in a suitable solvent like ethanol (B145695) would be expected to yield Ethyl 4-(ethoxymethyl)-3-nitrobenzoate. The general scheme involves the deprotonation of an alcohol (R-OH) to form the more nucleophilic alkoxide (R-O⁻), which then displaces the bromide.
| Nucleophile (R-O⁻) | Expected Product | Reaction Type |
| Ethoxide (CH₃CH₂O⁻) | Ethyl 4-(ethoxymethyl)-3-nitrobenzoate | Williamson Ether Synthesis |
| Phenoxide (C₆H₅O⁻) | Ethyl 4-(phenoxymethyl)-3-nitrobenzoate | Williamson Ether Synthesis |
| Acetate (B1210297) (CH₃COO⁻) | Ethyl 4-(acetoxymethyl)-3-nitrobenzoate | Esterification |
This table represents expected reactions based on the general reactivity of benzylic bromides.
Reactivity with Nitrogen Nucleophiles (e.g., Amine alkylation, Azide (B81097) formation)
The bromomethyl group readily undergoes alkylation with various nitrogen nucleophiles, including primary and secondary amines, as well as the azide ion. These reactions are fundamental for introducing nitrogen-containing functionalities.
Amine alkylation involves the direct reaction of an amine with the benzylic bromide. The lone pair of electrons on the nitrogen atom attacks the methylene (B1212753) carbon, displacing the bromide and forming a new carbon-nitrogen bond. This can lead to the formation of secondary or tertiary amines, or even quaternary ammonium (B1175870) salts if the reaction proceeds further. For example, the reaction of a similar substrate, ethyl 4-chloro-3-nitrobenzoate, with ethylamine (B1201723) has been reported to proceed efficiently researchgate.net.
Azide formation occurs through the reaction with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion (N₃⁻) is an excellent nucleophile in SN2 reactions and readily displaces the bromide to form the corresponding benzyl azide rsc.orgnih.gov. This product, Ethyl 4-(azidomethyl)-3-nitrobenzoate, is a valuable intermediate for further transformations, such as reduction to a primary amine or participation in click chemistry reactions.
| Nucleophile | Reagent Example | Expected Product |
| Primary Amine | Methylamine (CH₃NH₂) | Ethyl 4-((methylamino)methyl)-3-nitrobenzoate |
| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | Ethyl 4-((diethylamino)methyl)-3-nitrobenzoate |
| Azide Ion | Sodium Azide (NaN₃) | Ethyl 4-(azidomethyl)-3-nitrobenzoate |
This table illustrates expected outcomes from nucleophilic substitution with nitrogen-based nucleophiles.
Reactivity with Sulfur Nucleophiles (e.g., Thiol photo-deprotection)
Sulfur nucleophiles, such as thiols and thiophenols, are effective in displacing the benzylic bromide to form thioethers. This reaction is significant in the context of photolabile protecting groups, often referred to as "caged" compounds researchgate.net. The ortho-nitrobenzyl moiety is a classic photocage researchgate.net.
A thiol (R-SH) can be S-alkylated by this compound to form a thioether. This thioether serves as a "caged" thiol. The key feature of the ortho-nitrobenzyl group is its ability to undergo a photochemical reaction upon irradiation with UV light (typically around 350-365 nm) rsc.orgnih.gov. The photolysis process is irreversible and results in the cleavage of the carbon-sulfur bond, releasing the free thiol researchgate.netrsc.org. This light-induced deprotection strategy provides precise spatial and temporal control over the release of biologically active thiols or the formation of thiol-based materials researchgate.netrsc.org.
The mechanism of photocleavage for ortho-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected group (in this case, the thiol) and forms an ortho-nitrosobenzaldehyde derivative wiley-vch.de.
Reactivity with Carbon Nucleophiles (e.g., Grignard Reagents, Enolates)
The formation of carbon-carbon bonds can be achieved by reacting the bromomethyl group with carbon-based nucleophiles like Grignard reagents and enolates. However, the presence of other reactive functional groups (ester and nitro) on the molecule introduces challenges regarding selectivity.
A Grignard reagent (R-MgBr) is a potent nucleophile but also a strong base. While it could potentially displace the bromide, it can also react with the ester group udel.eduathabascau.ca. Reaction at the ester carbonyl would lead to the formation of a tertiary alcohol after a double addition athabascau.ca. Furthermore, Grignard reagents can also react with nitro groups. Therefore, achieving selective C-C bond formation at the bromomethyl position requires carefully controlled reaction conditions, and often the use of less reactive organometallic reagents like organocuprates. The formation of a Grignard reagent from this compound is generally not feasible due to the incompatibility of the Grignard functionality with the ester and nitro groups. A significant side reaction in reactions involving benzylic halides and Grignard reagents is Wurtz coupling, where two benzyl fragments combine researchgate.netchemrxiv.orgresearchgate.netchemrxiv.org.
Enolates, generated from the deprotonation of α-hydrogens of carbonyl compounds, are softer nucleophiles than Grignard reagents and are well-suited for SN2 reactions with benzylic halides. For instance, the enolate of diethyl malonate, a common carbon nucleophile, can be used to alkylate the bromomethyl position, leading to the formation of a new carbon-carbon bond and extending the carbon skeleton. The acidity of the pronucleophile is a key factor; compounds like lactones, which are more acidic than open-chain esters, can form enolates under milder conditions nih.gov.
Transformations of the Nitro Group
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most commonly an amino group through reduction.
Reductive Methodologies to Amino Derivatives (e.g., Catalytic Hydrogenation)
The reduction of the aromatic nitro group to a primary amine is a pivotal transformation in the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals rsc.org. A key consideration for this compound is the selective reduction of the nitro group without affecting the ester or the benzylic bromide. Cleavage of the benzylic bromide (hydrodebromination) can be a competing reaction under certain hydrogenation conditions.
Catalytic hydrogenation is a widely used method, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel in the presence of molecular hydrogen (H₂) wikipedia.org. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high selectivity rsc.orgacs.org. For substrates containing sensitive groups like halogens, specific catalysts and conditions are needed to prevent hydrodehalogenation.
Alternative reduction methods that avoid catalytic hydrogenation can offer better selectivity. Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, is a classic method. A milder and highly selective method involves the use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate stackexchange.comguidechem.com. This reagent is known to selectively reduce aromatic nitro groups while leaving other reducible functionalities like esters, nitriles, and halogens intact stackexchange.comguidechem.com. Another effective system for the selective reduction of nitroarenes is the use of indium metal in the presence of ammonium chloride in aqueous ethanol, which has been successfully applied to the reduction of ethyl 4-nitrobenzoate (B1230335) orgsyn.org.
| Reagent/Catalyst | Conditions | Selectivity Notes |
| H₂ / Pd/C | Varies (pressure, temp.) | Common method; risk of hydrodebromination of the C-Br bond. |
| SnCl₂·2H₂O | Ethanol, heat | High selectivity for nitro group; tolerates esters and halides well. stackexchange.comguidechem.com |
| Fe / HCl or NH₄Cl | Acidic or neutral aqueous solution | Classic, cost-effective method; may require careful pH control. |
| Indium / NH₄Cl | Aqueous Ethanol, reflux | Mild and selective method for nitro group reduction. orgsyn.org |
This table summarizes common methods for the selective reduction of aromatic nitro groups.
Participation in Condensation Reactions
The presence of the highly reactive bromomethyl group makes this compound an excellent substrate for various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as hydrogen bromide. These reactions primarily exploit the electrophilic nature of the benzylic carbon.
One of the most common transformations is the Williamson ether synthesis , where the compound reacts with alkoxides or phenoxides to form ethers. For instance, reaction with sodium ethoxide would yield the corresponding ethyl ether. This reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile, displacing the bromide ion.
Another significant application is in the alkylation of amines . Primary and secondary amines readily react with the benzylic bromide to form secondary and tertiary amines, respectively. This reaction is fundamental in the synthesis of more complex molecules. For example, the reaction of methyl 2-bromomethyl-3-nitrobenzoate, a closely related analogue, with 2,6-dioxopiperidin-3-ammonium chloride in the presence of a base like triethylamine (B128534) leads to the formation of a key intermediate for the synthesis of Lenalidomide acs.org. This transformation involves the nucleophilic attack of the amine on the benzylic carbon, followed by an intramolecular cyclization to form an isoindolinone ring system.
Furthermore, this compound can participate in the Gabriel synthesis of primary amines . In this multi-step process, the compound would first react with potassium phthalimide (B116566). The phthalimide anion acts as a protected source of ammonia, preventing over-alkylation. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylated phthalimide would then liberate the desired primary amine nih.govlookchem.comslideshare.net. This method provides a clean route to 4-(aminomethyl)-3-nitrobenzoic acid derivatives after hydrolysis of the ester.
The reactivity of the bromomethyl group also extends to reactions with other nucleophiles, such as thiols to form thioethers, and carbanions to form new carbon-carbon bonds, further highlighting its utility in constructing complex molecular architectures.
Electrophilic Aromatic Substitution Activation/Deactivation
The susceptibility of the benzene (B151609) ring in this compound to electrophilic aromatic substitution (EAS) is governed by the electronic effects of its three substituents: the bromomethyl group (-CH₂Br), the nitro group (-NO₂), and the ethyl carboxylate group (-COOEt).
Both the nitro group and the ethyl carboxylate group are strong electron-withdrawing groups. The nitro group deactivates the ring towards electrophilic attack through both a strong resonance effect (-R) and a strong inductive effect (-I). The ethyl carboxylate group also deactivates the ring primarily through its resonance effect (-R) and inductive effect (-I). Consequently, the benzene ring in this molecule is significantly deactivated, making electrophilic aromatic substitution reactions challenging to perform and requiring harsh reaction conditions.
The bromomethyl group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the bromine atom.
In terms of directing effects, both the nitro and ethyl carboxylate groups are meta-directors. This is because the deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. The bromomethyl group is considered an ortho, para-director, although its influence is significantly overshadowed by the powerful deactivating and meta-directing effects of the other two substituents.
Therefore, should an electrophilic aromatic substitution reaction be forced to occur, the incoming electrophile would be directed to the position meta to both the nitro and the ethyl carboxylate groups. Given the substitution pattern, the C5 position is the only available meta position relative to the nitro group and ortho to the bromomethyl group, while the C6 position is meta to the ethyl carboxylate and ortho to the nitro group. The strong deactivation of the ring makes predicting the precise outcome of such a reaction complex without experimental data.
Modifications of the Ethyl Ester Moiety
The ethyl ester group in this compound can undergo several important transformations, providing pathways to other functional groups.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(bromomethyl)-3-nitrobenzoic acid, under either acidic or basic conditions.
Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The reaction is typically carried out by heating the ester in the presence of a dilute strong acid, such as sulfuric acid or hydrochloric acid libretexts.orgchemguide.co.uklibretexts.org.
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The rate of hydrolysis is influenced by the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group is expected to increase the rate of base-catalyzed hydrolysis compared to unsubstituted ethyl benzoate (B1203000) acs.orgchegg.com.
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base and is an equilibrium process masterorganicchemistry.com. To drive the reaction to completion, the alcohol reactant is often used in a large excess. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound. This reaction is useful for synthesizing a variety of ester derivatives with different properties.
The ethyl ester group can be reduced to a primary alcohol, (4-(bromomethyl)-3-nitrophenyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols masterorganicchemistry.combyjus.comyoutube.com. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ will also reduce the nitro group to an amino group.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and generally does not reduce esters. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, which may allow for the reduction of the ester group d-nb.infowordpress.comresearchgate.net. Selective reduction of the ester in the presence of the nitro group, or vice versa, would require careful selection of the reducing agent and reaction conditions. For instance, NaBH₄ in the presence of FeCl₂ has been shown to selectively reduce the nitro group in ester-substituted nitroarenes d-nb.info.
Cyclization and Rearrangement Reactions
The bifunctional nature of this compound makes it a potential precursor for various cyclization reactions, leading to the formation of heterocyclic ring systems.
One important application is the synthesis of isoindolinones . As mentioned earlier, the reaction with primary amines can lead to N-substituted isoindolinones through an initial intermolecular condensation followed by an intramolecular cyclization acs.org. This reaction pathway is valuable for the construction of this important heterocyclic scaffold.
The molecule could also potentially be used in the synthesis of benzofurans . Although no direct examples were found, general methods for benzofuran (B130515) synthesis involve the reaction of an ortho-substituted phenol (B47542) with a component that provides the remaining two carbons of the furan (B31954) ring. A related compound, methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate, highlights the reactivity of a bromomethyl group in a substituted aromatic system, which can be a precursor for further derivatization nih.gov.
Regarding rearrangement reactions, aromatic nitro compounds are known to undergo the von Richter rearrangement , where treatment with cyanide leads to cine-substitution of the nitro group by a carboxyl group at the ortho position lookchem.comslideshare.netwikipedia.orguacdn.net. While this reaction typically applies to nitroarenes themselves, the specific reactivity of this compound under these conditions is not documented.
Another potential rearrangement is the Sommelet-Hauser rearrangement , which involves the rearrangement of benzylic quaternary ammonium salts wikipedia.orgnumberanalytics.comnii.ac.jp. If the bromomethyl group were converted to a quaternary ammonium salt (e.g., by reaction with a tertiary amine), treatment with a strong base could potentially induce this rearrangement, leading to the introduction of an alkyl group at the ortho position to the original benzylic carbon. The presence of the strongly electron-withdrawing nitro group could influence the course of such a rearrangement.
Intramolecular Cyclization Pathways (e.g., formation of quinazolinones, indazoles)
The presence of a reactive benzylic bromide and a nitro group in an ortho position makes this compound a prime candidate for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These transformations typically involve the introduction of a suitable nucleophile that initially displaces the bromide, followed by a cyclization step involving the nitro group, often after its reduction to an amino group.
A significant application of related compounds, such as 4-(bromomethyl)-3-nitrobenzoic acid, is in the synthesis of 2H-indazoles. This suggests a strong potential for this compound to undergo a similar transformation. The general strategy would involve the reaction with a hydrazine (B178648) derivative. The hydrazine would first act as a nucleophile, displacing the benzylic bromide. Subsequent intramolecular cyclization, likely involving the reduction of the nitro group to an amine, would then lead to the formation of the indazole ring system.
While direct studies on the conversion of this compound to quinazolinones are not extensively detailed in the reviewed literature, the general synthetic strategies for quinazolinones suggest a plausible pathway. This would typically involve a reaction with an amine-containing nucleophile. The initial step would be the substitution of the bromine atom. A subsequent cyclization, potentially requiring the reduction of the nitro group to an amino group and reaction with a one-carbon source (like an orthoformate or formamide), would close the pyrimidinone ring, yielding a quinazolinone derivative. The specific reaction conditions would be critical in directing the outcome of such a transformation.
The following table summarizes the potential intramolecular cyclization pathways for this compound:
| Target Heterocycle | Required Co-reactant | Key Transformation Steps |
| Indazole Derivative | Hydrazine or substituted hydrazine | 1. Nucleophilic substitution of the bromomethyl group by hydrazine. 2. Reduction of the nitro group to an amino group. 3. Intramolecular cyclization to form the pyrazole (B372694) ring. |
| Quinazolinone Derivative | Amine-containing nucleophile (e.g., amidine, urea) and a C1 source | 1. Nucleophilic substitution of the bromomethyl group. 2. Reduction of the nitro group to an amino group. 3. Reaction with a one-carbon source and subsequent intramolecular cyclization to form the pyrimidinone ring. |
Rearrangement Processes under Specific Conditions
Compounds bearing the o-nitrobenzyl moiety, such as this compound, are known to undergo various non-photochemical rearrangements. mdpi.comrsc.org These transformations can be triggered by thermal or chemical means and often lead to complex structural changes.
One of the characteristic reactions of o-nitrobenzyl compounds is the internal redox reaction, where an oxygen atom from the nitro group is transferred to the benzylic position. mdpi.com This process can be initiated by the deprotonation of the benzylic carbon, which is facilitated by the electron-withdrawing nitro group. The resulting aci-nitro intermediate can then cyclize to a bicyclic species, which subsequently rearranges to deliver the oxidized product. mdpi.com For this compound, such a rearrangement could potentially lead to the formation of ethyl 4-formyl-3-nitrosobenzoate or related products, depending on the specific reaction conditions and the presence of other reagents.
The literature describes several rearrangements of 2-nitrobenzyl compounds that result in the formation of various heterocyclic systems. mdpi.com For instance, the conversion of a 2-nitrobenzyl triflate to 2-nitrosobenzaldehyde has been reported as a remarkably facile process. rsc.org While the starting material in this article is an ester with a bromo substituent, the underlying principles of o-nitrobenzyl reactivity suggest that it could be susceptible to analogous transformations under the influence of strong acids, bases, or specific reagents that can interact with the nitro and bromomethyl groups.
Further research is required to fully elucidate the specific rearrangement pathways that this compound may undergo. However, the known chemistry of o-nitrobenzyl systems provides a strong foundation for predicting its potential reactivity under various conditions. The interplay between the ester, bromomethyl, and nitro groups offers a rich landscape for exploring novel molecular transformations.
Derivatization and Analogues of Ethyl 4 Bromomethyl 3 Nitrobenzoate
Synthesis and Reactivity of Alkyl Ester Analogues (e.g., Methyl, Decyl esters)
The synthesis of alkyl ester analogues of 4-(bromomethyl)-3-nitrobenzoic acid is typically achieved through standard esterification procedures or by acting on precursors. The parent acid, 4-(bromomethyl)-3-nitrobenzoic acid, can be esterified with various alcohols (e.g., methanol (B129727), decanol) under acidic conditions to yield the corresponding methyl or decyl esters. sigmaaldrich.com
Alternatively, a common synthetic route involves the radical bromination of an alkyl 4-methyl-3-nitrobenzoate precursor. For instance, methyl 2-methyl-3-nitrobenzoate can be converted to methyl 2-(bromomethyl)-3-nitrobenzoate using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis-2-methylpropanenitrile. chemicalbook.com This method allows for the late-stage introduction of the reactive bromomethyl group.
The reactivity of the alkyl ester analogues is dominated by the benzylic bromide. The presence of the ortho-nitro group significantly enhances the reactivity of the bromomethyl group toward nucleophilic substitution. This activation is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the transition state of S_N2 reactions and any potential carbocationic intermediate in S_N1-type processes. The length of the alkyl ester chain (e.g., methyl vs. decyl) has a minimal electronic effect on the reactivity of the distant bromomethyl group, although it significantly alters physical properties like solubility.
Table 1: Synthesis of Alkyl Ester Analogues
| Target Compound | Starting Material | Reagents/Conditions | Key Application |
|---|---|---|---|
| Decyl 4-(bromomethyl)-3-nitrobenzoate | 4-Bromomethyl-3-nitrobenzoic acid | Decanol, acid catalysis | Synthesis of functionalized molecules sigmaaldrich.com |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | Intermediate for Lenalidomide synthesis chemicalbook.comgoogle.com |
| Ethyl 4-methyl-3-nitrobenzoate | 4-Methyl-3-nitrobenzoic acid | Ethanol (B145695), sulfuric acid | Precursor for bromination nih.govresearchgate.netsigmaaldrich.com |
Positional Isomers and Their Distinct Reactivity Profiles
The placement of the bromomethyl, nitro, and ester groups on the phenyl ring creates various positional isomers, each with a unique reactivity profile. The electronic interplay between the substituents is key to understanding these differences.
Ethyl 4-(bromomethyl)-3-nitrobenzoate : In this isomer, the nitro group is ortho to the bromomethyl group, strongly activating it for nucleophilic attack. The ester group is para, and its electron-withdrawing effect further enhances the electrophilicity of the benzylic carbon.
Methyl 2-(bromomethyl)-3-nitrobenzoate : This isomer is a crucial intermediate in the synthesis of the pharmaceutical agent Lenalidomide. chemicalbook.comgoogle.com Here, both the nitro and ester groups are ortho to the bromomethyl group, providing substantial activation for subsequent cyclization reactions. google.com
Methyl 3-(bromomethyl)-4-nitrobenzoate : In this case, the nitro group is para to the bromomethyl group. sigmaaldrich.comsmolecule.com This positioning also results in significant activation of the bromide towards nucleophilic substitution through resonance stabilization of the reaction intermediate.
Methyl 2-(bromomethyl)-5-nitrobenzoate : Here, the nitro group is meta to the bromomethyl group. nih.gov Its activating effect is primarily inductive and less pronounced compared to the ortho and para isomers, leading to comparatively lower reactivity of the benzylic bromide.
The distinct reactivity of these isomers dictates their utility in organic synthesis. Isomers with ortho or para nitro substitution relative to the bromomethyl group are preferred for reactions requiring a highly electrophilic benzylic position.
Table 2: Positional Isomers and Reactivity
| IUPAC Name | Substituent Positions (relative to C1-ester) | Key Reactivity Feature |
|---|---|---|
| This compound | 3-NO2, 4-CH2Br | Highly reactive benzylic bromide due to ortho-nitro group. |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 2-CH2Br, 3-NO2 | Exceptionally reactive benzylic bromide, used in Lenalidomide synthesis. chemicalbook.comgoogle.com |
| Methyl 3-(bromomethyl)-4-nitrobenzoate | 3-CH2Br, 4-NO2 | Highly reactive benzylic bromide due to para-nitro group. sigmaaldrich.comsmolecule.com |
| Methyl 2-(bromomethyl)-5-nitrobenzoate | 2-CH2Br, 5-NO2 | Moderately reactive benzylic bromide (meta-nitro group). nih.gov |
Modifications on the Phenyl Ring (e.g., Halogenation, Methylation)
Further derivatization can be achieved by introducing additional substituents onto the phenyl ring, which modulates the electronic properties and reactivity of the molecule.
Halogenation : Introducing other halogens, such as bromine, onto the ring creates analogues like ethyl 4-bromo-3-(bromomethyl)benzoate. bldpharm.com The presence of a second electron-withdrawing halogen on the ring can further increase the electrophilicity of the benzylic carbon, though it also deactivates the ring towards electrophilic aromatic substitution. The compound ethyl 4-bromo-3-nitrobenzoate is an analogue where the methyl group is replaced by a bromine atom, resulting in a less reactive aryl bromide compared to the benzylic bromide of the title compound. uni.lunih.gov
Alkoxylation : Analogues such as methyl 4-bromomethyl-3-methoxybenzoate have been synthesized. google.com The methoxy (B1213986) group is electron-donating, which would decrease the reactivity of the bromomethyl group towards nucleophilic substitution compared to the nitro-substituted analogue. The synthesis of this compound is achieved by the side-chain bromination of methyl 3-methoxy-4-methylbenzoate. google.com
Methylation : The starting material for this compound is typically ethyl 4-methyl-3-nitrobenzoate. nih.govsigmaaldrich.com The methyl group is the precursor to the bromomethyl functionality. The presence of additional methyl groups on other positions of the ring would generally decrease the reactivity of the benzylic bromide due to their electron-donating nature.
Table 3: Examples of Phenyl Ring Modifications
| Modification | Example Compound | Effect on Reactivity of CH2Br Group |
|---|---|---|
| Halogenation | Ethyl 4-bromo-3-(bromomethyl)benzoate bldpharm.com | Increased electrophilicity due to additional electron-withdrawing group. |
| Alkoxylation | Methyl 4-bromomethyl-3-methoxybenzoate google.com | Decreased electrophilicity due to electron-donating methoxy group. |
| Methylation | Ethyl 4-methyl-3-nitrobenzoate nih.govsigmaaldrich.com | This is the precursor; additional methyl groups would decrease reactivity. |
Conjugation to Polymeric Supports and Linkers (e.g., photocleavable linkers)
The o-nitrobenzyl moiety is a well-established photocleavable protecting group in organic synthesis. The 4-(bromomethyl)-3-nitrobenzoate framework is ideally suited for this application. The reactive bromomethyl group allows for easy attachment to substrates (e.g., alcohols, amines, or thiols) on polymeric supports or biomolecules.
4-Bromomethyl-3-nitrobenzoic acid and its derivatives are used as UV-cleavable reagents to functionalize materials like polyacrylamide acryl hydrate (B1144303) (PAAH) and to create localized photoinversion of surface charges within colloidal crystals. sigmaaldrich.com Upon irradiation with UV light (typically around 350-365 nm), the o-nitrobenzyl linkage undergoes an intramolecular redox reaction, leading to the cleavage of the C-O or C-N bond and release of the attached molecule from the support. This property is highly valuable in fields like solid-phase synthesis, proteomics, and the development of combinatorial libraries where controlled release of substances is required. researchgate.net For example, 4-(aminomethyl)-3-nitrobenzoic acid, derived from the title compound's family, has been synthesized and used as a photocleavable linker for oligonucleotides. researchgate.net
Comparative Studies of Functional Group Interconversion in Analogues
The functional groups on the this compound scaffold can be selectively transformed, and the reactivity is influenced by the substitution pattern.
Bromomethyl Group vs. Aryl Bromide : The benzylic C-Br bond in this compound is significantly more reactive towards nucleophiles than the C-Br bond in an aryl bromide analogue like ethyl 4-bromo-3-nitrobenzoate. uni.lunih.gov The former readily undergoes S_N2 reactions, while the latter requires harsher conditions, often involving transition-metal catalysis, for substitution.
Nitro Group Reduction : The nitro group is readily reduced to an amine, providing access to amino-substituted analogues. This transformation is fundamental in many synthetic pathways. For example, ethyl 4-nitrobenzoate (B1230335) can be selectively reduced to ethyl 4-aminobenzoate (B8803810) using reagents like indium metal in aqueous ethanol with ammonium (B1175870) chloride. orgsyn.org This reaction is generally high-yielding and tolerant of the ester group. The position of the nitro group relative to other substituents can influence the ease of reduction, although it is a robust transformation across most positional isomers.
Ester Group Hydrolysis/Transesterification : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The rate of this reaction can be influenced by the steric hindrance around the carbonyl group. For instance, an ortho-bromomethyl group might provide slight steric hindrance compared to a para-isomer. Transesterification can also be performed to switch the alkyl group of the ester.
A comparative analysis shows a clear hierarchy of reactivity: the benzylic bromide is the most susceptible to nucleophilic attack, followed by transformations of the nitro group, and finally manipulations of the ester or the aromatic ring itself.
Strategic Utility in Advanced Organic Synthesis
Precursor in Pharmaceutical Synthesis
Ethyl 4-(bromomethyl)-3-nitrobenzoate and its close analogs are pivotal starting materials in the synthesis of various pharmaceutical agents, most notably in the creation of intermediates for immunomodulatory drugs like Lenalidomide. google.comchemicalbook.com The reactivity of the benzylic bromide is key to its utility in forming heterocyclic structures. chemicalbook.com
The synthesis of the isoindolinone core, a central feature of Lenalidomide, prominently features intermediates derived from related benzoate (B1203000) structures. google.com The general pathway involves the reaction of a 2-bromomethyl-3-nitrobenzoate ester with a suitable amine, leading to the formation of the heterocyclic isoindolinone system.
A common synthetic route for Lenalidomide intermediates involves the following key steps:
Alkylation and Cyclization : A compound structurally similar to this compound, such as methyl 2-bromomethyl-3-nitrobenzoate, is reacted with a chiral amine, like 3-aminopiperidine-2,6-dione (B110489) hydrochloride, in the presence of a base like triethylamine (B128534). google.com This reaction leads to an alkylation at the amino group, followed by an intramolecular cyclization to yield the 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione intermediate. google.com
Reduction : The nitro group on the resulting isoindolinone structure is then reduced, commonly through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the corresponding amino-substituted compound, which is a direct precursor to Lenalidomide. google.com
While some documented processes specify the use of the methyl ester, the ethyl ester functions as a chemically equivalent reagent in these synthetic pathways. google.comchemicalbook.com
Table 1: Key Reactions in Isoindolinone Synthesis
| Step | Reactant A | Reactant B | Key Product |
| Alkylation/Cyclization | Methyl 2-bromomethyl-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione google.com |
| Reduction | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Hydrogen (with Pd/C catalyst) | Lenalidomide Precursor (amino-substituted) google.com |
The utility of this compound extends to the construction of other complex heterocyclic frameworks. The parent acid, 4-bromomethyl-3-nitrobenzoic acid, is employed as a starting material in the parallel solution-phase synthesis of libraries based on the 2H-indazole scaffold. sigmaaldrich.com The reactive bromomethyl group facilitates the attachment of the benzoic acid moiety to a core structure, which can then be elaborated into the final heterocyclic system.
Applications in Agrochemical Development
As a functionalized aromatic compound, this compound possesses structural motifs found in some agrochemical agents. While specific, large-scale applications in commercial agrochemicals are not extensively documented in public literature, related brominated aromatic esters are noted for their use as intermediates in the synthesis of various organic compounds, including those for agrochemical purposes. The combination of a nitro group and a reactive bromide on a benzene (B151609) ring provides a platform for creating diverse molecular structures for screening and development in the agrochemical sector.
Role in Materials Science and Polymer Chemistry
The unique electronic and reactive properties of this compound make it a candidate for specialized applications in materials science, particularly in the functionalization of polymers and the development of light-sensitive materials.
The parent molecule, 4-bromomethyl-3-nitrobenzoic acid (BNBA), is utilized as a reagent to functionalize polymers such as polyacrylamide acryl hydrate (B1144303) (PAAH). sigmaaldrich.com The bromomethyl group allows for the covalent attachment of the nitrobenzoate unit to the polymer backbone. This modification introduces new chemical properties to the polymer, which can be used for further applications, such as creating materials for trapping biomolecules or for controlled release systems. sigmaaldrich.comrsc.orgnih.gov The ethyl ester variant offers advantages in solubility for carrying out these modifications in organic solvent systems.
The ortho-nitrobenzyl group is a well-established photocleavable (or photolabile) protecting group in organic chemistry. The structure of this compound contains this ortho-nitrobenzyl bromide motif. This feature allows it to be used in the synthesis of photocleavable reagents. sigmaaldrich.com These reagents can be attached to a surface or a molecule through the reactive bromomethyl handle. Subsequent exposure to UV light induces cleavage of the covalent bond, releasing the attached molecule or altering the surface properties. sigmaaldrich.com This makes it a valuable tool for applications requiring spatial and temporal control over chemical functionality, such as in the fabrication of microarrays or in controlled drug delivery systems. sigmaaldrich.com
Table 2: Applications in Materials Science
| Application Area | Function of Compound | Example Polymer/Surface | Key Feature Utilized |
| Polymer Functionalization | Covalently modifies polymer chains | Polyacrylamide acryl hydrate (PAAH) sigmaaldrich.com | Reactive bromomethyl group |
| Surface Modification | Acts as a photocleavable linker sigmaaldrich.com | Colloidal crystals sigmaaldrich.com | ortho-Nitrobenzyl system |
Contribution to Library Synthesis and Combinatorial Chemistry
The unique combination of reactive sites in this compound and its analogues, such as the corresponding carboxylic acid and methyl ester, makes it a powerful tool for combinatorial chemistry and the parallel synthesis of compound libraries. The benzylic bromide allows for facile nucleophilic substitution reactions, while the nitro group can be readily reduced to an amine, opening up a plethora of further derivatization possibilities. This dual reactivity enables the rapid generation of molecular diversity from a single, readily accessible starting material.
One of the most notable applications is in the synthesis of heterocyclic compound libraries, which are of immense interest in medicinal chemistry and drug discovery. The compound serves as a key precursor for various scaffolds.
2H-Indazole Based Library Synthesis
A significant example of the utility of this class of reagents is in the solution-phase parallel synthesis of a 2H-indazole library. chemicalbook.com Researchers have successfully synthesized a library of 200 distinct 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. chemicalbook.com In this process, a related precursor, 4-bromomethyl-3-nitrobenzoic acid, undergoes a key heterocyclization reaction involving N,N-bond formation to construct the core 2H-indazole scaffold. chemicalbook.com The synthesis was optimized for library production, highlighting the compound's suitability for high-throughput synthesis. chemicalbook.com The generation of such libraries is crucial for screening and identifying new biologically active molecules. chemicalbook.com
Polymer-Bound Synthesis of Benzodiazepine (B76468) Scaffolds
The utility of this scaffold extends to solid-phase organic synthesis, a cornerstone of combinatorial chemistry. The related compound, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, has been employed as a key precursor for the rapid synthesis of a library of trisubstituted 1,4-benzodiazepine-2,3-diones. nih.gov This method involves a four-step sequence:
Nucleophilic Displacement: The polymer-bound benzylic bromide is reacted with a diverse set of nucleophiles.
Acylation: The resulting intermediate is acylated.
Simultaneous Reduction-Cyclization: The nitro group is reduced, leading to a simultaneous cyclization to form the benzodiazepine ring system.
Alkylation: Further diversification is achieved through alkylation.
This efficient, multi-step process provides rapid access to the target compounds in excellent yield and purity, demonstrating the power of this building block in generating complex heterocyclic libraries. nih.gov
Table 1: Examples of Library Synthesis Utilizing the 4-(Bromomethyl)-3-nitrobenzoate Scaffold
| Library Scaffold | Precursor | Synthesis Type | Key Features | Reference |
|---|---|---|---|---|
| 2H-Indazole-6-carboxamides | 4-Bromomethyl-3-nitrobenzoic acid | Solution-Phase Parallel Synthesis | Optimized for library production; key N,N-bond formation cyclization. | chemicalbook.com |
| 1,4-Benzodiazepine-2,3-diones | Polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid | Solid-Phase Synthesis | Four-step sequence enabling rapid access to diverse trisubstituted products. | nih.gov |
| Protected Peptides | 3-Nitro-4-bromomethyl benzoic acid | Solid-Phase Synthesis | Used to create a resin for the synthesis of protected peptides. |
Chiral Synthesis Applications
While this compound is a highly valuable achiral building block for generating diverse molecular libraries, its direct application in synthetic methodologies focused on the stereocontrolled introduction of chiral centers is not extensively documented in the reviewed literature. Its primary role in advanced synthesis appears to be centered on the construction of core molecular scaffolds, often in a racemic or achiral manner.
The strategic value of this compound lies in its ability to readily undergo reactions at its two key functional groups—the benzylic bromide and the nitro group. These reactions, such as nucleophilic substitution and reduction, are typically not stereoselective in themselves.
However, it is important to note that while the reagent itself is not a chiral auxiliary or catalyst, it can be incorporated into chiral molecules through reaction with other chiral reagents. For instance, in the synthesis of complex molecules like Lenalidomide, the related methyl 2-bromomethyl-3-nitrobenzoate is coupled with a chiral amine (derived from L-glutamine). In this context, the chirality of the final product is derived from the chiral starting material used in conjunction with the nitrobenzoate scaffold, rather than from a chiral synthesis methodology involving the scaffold itself.
Therefore, the application of this compound in "chiral synthesis" is more accurately described as its use as a foundational component which can be linked to chiral fragments to build larger, enantiomerically pure or enriched molecules. There is a lack of evidence for its use in enantioselective catalysis or as a chiral directing group in the literature surveyed.
Elucidation of Reaction Mechanisms
Understanding the precise sequence of bond-forming and bond-breaking events is crucial for predicting and controlling the outcomes of reactions involving this compound.
The benzylic bromine atom in this compound is a prime site for nucleophilic substitution reactions. The mechanism of these reactions can proceed through either a concerted (SN2) or a stepwise (SN1) pathway, with the operative mechanism being highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring.
The presence of the electron-withdrawing nitro group at the meta position relative to the bromomethyl group significantly influences the stability of potential carbocation intermediates. In the case of an SN1 mechanism, the departure of the bromide ion would lead to the formation of a benzylic carbocation. However, the strong electron-withdrawing nature of the nitro group destabilizes this carbocation, making the SN1 pathway less favorable compared to systems with electron-donating substituents.
Consequently, nucleophilic substitution at the benzylic position of this compound is more likely to proceed via an SN2 mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a pentacoordinate transition state. The reaction proceeds with an inversion of configuration at the benzylic carbon.
Studies on the solvolysis of substituted benzyl (B1604629) halides provide strong evidence for the influence of substituents on the reaction mechanism. For instance, the solvolysis of benzyl chlorides with electron-withdrawing groups, such as a nitro group, shows a significant rate decrease compared to those with electron-donating groups, which is consistent with a destabilization of any developing positive charge at the benzylic center. A curved Hammett plot is often observed for the solvolysis of substituted benzyl bromides, indicating a change in mechanism or transition state character across the series of substituents. For electron-withdrawing groups, the reaction tends to follow an SN2-like mechanism.
Table 1: Relative Solvolysis Rates of Substituted Benzyl Halides (Illustrative Data for Analogous Systems)
| Substituent (para-) | Relative Rate (k/k₀) | Probable Mechanism |
|---|---|---|
| -OCH₃ | ~2500 | SN1 |
| -CH₃ | ~20 | Mixed SN1/SN2 |
| -H | 1 | Mixed SN1/SN2 |
| -Cl | ~0.7 | SN2 |
This table is illustrative and based on general trends observed for para-substituted benzyl halides; specific rates for this compound would require experimental determination.
The reduction of the nitro group in this compound to an amino group is a synthetically important transformation. This reduction is a complex multi-electron process that can proceed through various intermediates depending on the reducing agent and reaction conditions.
The most widely accepted general mechanism for the catalytic hydrogenation of aromatic nitro compounds is the Haber-Lukashevich pathway. This model proposes a stepwise reduction of the nitro group. The initial step involves the formation of a nitroso intermediate, which is then further reduced to a hydroxylamine. The final step is the reduction of the hydroxylamine to the corresponding amine.
Haber-Lukashevich Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Alternative reducing agents can lead to different intermediates and, in some cases, different final products. For example, the use of certain metals in acidic media, such as iron or tin, also proceeds through nitroso and hydroxylamine intermediates. However, under specific conditions, incomplete reduction can lead to the isolation of these intermediates. The use of metal hydrides like lithium aluminum hydride is generally not suitable for the reduction of aromatic nitro compounds to anilines as they tend to produce azo compounds.
The choice of reducing agent is critical, especially when considering the presence of the benzylic bromine. Strong reducing conditions or certain catalytic systems might lead to the concomitant reduction of the bromine atom (hydrodebromination). Therefore, selective reduction of the nitro group often requires milder reagents or carefully controlled reaction conditions.
Kinetic and Thermodynamic Aspects of Chemical Transformations
Quantitative studies of reaction rates and equilibria provide deeper insights into the reactivity of this compound.
A Hammett plot for the solvolysis of substituted benzyl bromides typically shows a negative ρ (rho) value for substituents that favor an SN1 mechanism and a less negative or even slightly positive ρ value for those that proceed via an SN2 mechanism. For a system like this compound, the reaction rate would be expected to be significantly lower than that of unsubstituted benzyl bromide in SN1-favoring conditions.
Table 2: Illustrative First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile (B52724) in Water at 25°C nih.gov
| Substituent | k_solv (s⁻¹) |
|---|---|
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.1 x 10⁻² |
| H | 1.8 x 10⁻⁴ |
| 4-Chloro | 6.3 x 10⁻⁵ |
| 3-Nitro | 1.3 x 10⁻⁷ |
This data for substituted benzyl chlorides illustrates the strong deactivating effect of electron-withdrawing groups on the rate of solvolysis.
For reversible reactions involving this compound, the position of the equilibrium is determined by the relative thermodynamic stabilities of the reactants and products. In nucleophilic substitution reactions, the equilibrium generally lies far to the side of the products, especially when a good leaving group like bromide is replaced by a stronger nucleophile.
In the case of nitro group reduction, the conversion to the amine is a thermodynamically favorable process under most reduction conditions. The high stability of the resulting amino group and the formation of stable byproducts (e.g., water in catalytic hydrogenation) drive the reaction to completion.
Thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of activation can provide further mechanistic details. For SN2 reactions, the transition state is highly ordered, leading to a negative entropy of activation. For SN1 reactions, the formation of a carbocation intermediate often involves desolvation, which can lead to a positive entropy of activation. Experimental determination of these parameters for reactions of this compound would be necessary for a definitive assignment.
Computational Chemistry and Molecular Modeling
Computational methods, particularly density functional theory (DFT), have become invaluable tools for elucidating the reactivity of organic molecules. For this compound, computational studies can provide detailed information about the geometries and energies of reactants, transition states, and products for both nucleophilic substitution and nitro group reduction.
Molecular modeling can be used to visualize the transition state of the SN2 reaction at the benzylic carbon. These calculations can confirm the pentacoordinate nature of the transition state and provide quantitative data on bond lengths and angles. Furthermore, the activation energy for the reaction can be calculated, which is directly related to the reaction rate. Computational studies on substituted benzyl halides have shown that electron-withdrawing groups lead to a "tighter" SN2 transition state, with shorter forming and breaking bonds.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Methoxybenzyl chloride |
| 4-Methylbenzyl chloride |
| Benzyl chloride |
| 4-Chlorobenzyl chloride |
| 3-Nitrobenzyl chloride |
| 3,4-Dinitrobenzyl chloride |
| Benzyl bromide |
| Lithium aluminum hydride |
| Iron |
Mechanistic and Computational Insights into the Reactivity of this compound
The reactivity and electronic properties of this compound, a substituted aromatic compound, are governed by the interplay of its constituent functional groups. Understanding these characteristics is crucial for predicting its behavior in chemical reactions and for its potential applications in organic synthesis. This article delves into the mechanistic and computational analyses of this compound, exploring its electronic structure, reactivity, and the influence of steric and electronic effects.
Advanced Analytical Methodologies for Research on Ethyl 4 Bromomethyl 3 Nitrobenzoate
Spectroscopic Characterization Techniques for Reaction Monitoring and Structural Elucidation
Spectroscopy is fundamental to the characterization of ethyl 4-(bromomethyl)-3-nitrobenzoate, providing detailed information on its molecular structure and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Monitoring Synthetic Progress
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecular framework, allowing for the unambiguous assignment of atoms and confirmation of the synthetic outcome.
In ¹H NMR, the chemical environment of each proton is revealed. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons of the bromomethyl group, and the methylene and methyl protons of the ethyl ester group. The deshielding effect of the nitro and ester groups significantly influences the chemical shifts of the aromatic protons. Based on analogous structures like methyl 2-(bromomethyl)-3-nitrobenzoate, the benzylic protons (-CH₂Br) are expected to appear as a singlet in the range of 4.8-5.1 ppm. chemicalbook.com The ethyl group will present as a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, a pattern characteristic of ethyl esters. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the ester group is typically found significantly downfield. The aromatic carbons show a range of chemical shifts influenced by the attached substituents (nitro, bromomethyl, and carboxyl groups). The carbons of the bromomethyl and ethyl groups will appear in the aliphatic region of the spectrum. Analysis of related compounds helps in predicting the approximate chemical shifts. rsc.orgrsc.org
By integrating the signal areas in ¹H NMR, the ratio of molecules can be determined, which is invaluable for monitoring the conversion of starting materials to products during synthesis.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (3 protons) | 7.5 - 8.5 | Multiplets |
| Bromomethyl (-CH₂Br) | ~4.9 | Singlet |
| Ethyl (-OCH₂CH₃) | ~4.4 | Quartet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~164 |
| Aromatic (6 carbons) | 125 - 150 |
| Ethyl (-OCH₂) | ~62 |
| Bromomethyl (-CH₂Br) | ~30 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule.
The most prominent peaks in the IR spectrum confirm the compound's identity. A strong absorption band is expected around 1720 cm⁻¹ due to the C=O (carbonyl) stretching of the ester group. The presence of the nitro group (-NO₂) is confirmed by two strong characteristic stretching vibrations, typically an asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. researchgate.net The C-Br bond of the bromomethyl group usually shows a stretching vibration in the fingerprint region, often below 700 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and bromomethyl groups appears just below 3000 cm⁻¹. vscht.cz
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Aromatic | C-H stretch | 3100 - 3000 |
| Alkyl | C-H stretch | 3000 - 2850 |
| Ester | C=O stretch | ~1720 |
| Nitro | N-O asymmetric stretch | ~1530 |
| Nitro | N-O symmetric stretch | ~1350 |
| Ester | C-O stretch | 1300 - 1100 |
Mass Spectrometry (MS) Techniques (e.g., GC/MS, HRMS-ESI TOF) for Product Identification and Purity Assessment
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, thereby confirming its identity and assessing its purity.
When coupled with Gas Chromatography (GC-MS), it allows for the separation of the target compound from impurities before mass analysis. This is particularly useful for detecting and quantifying trace-level impurities, including potential genotoxic isomers like other bromomethyl-nitrobenzoates. amazonaws.com In the mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound (C₉H₈BrNO₄), the expected monoisotopic mass is approximately 272.96 Da.
High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) can provide highly accurate mass measurements. This precision allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. chemicalbook.com The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in a predictable manner, yielding fragment ions that can be used to piece together the original structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Photophysical Studies (e.g., photo-cleavable linkers)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by the molecule in the UV and visible regions of the electromagnetic spectrum. This technique is useful for quantifying the concentration of this compound in solution, as the absorbance is proportional to the concentration (Beer-Lambert law).
The UV-Vis spectrum of this compound is characterized by strong absorption bands due to electronic transitions within the nitro-substituted benzene (B151609) ring. Nitroaromatic compounds typically exhibit strong absorption maxima (λmax) in the range of 260-300 nm. rsc.org The position and intensity of these bands are sensitive to the solvent and the substitution pattern on the aromatic ring.
Furthermore, the nitrobenzyl moiety is a well-known photolabile protecting group, or "photo-cleavable linker." Upon irradiation with UV light (typically around 350 nm), the C-Br bond can be homolytically cleaved. This property makes compounds like this compound valuable in applications such as photolithography, drug delivery, and caged compounds, where the controlled release of a molecule is triggered by light. UV-Vis spectroscopy is essential for studying these photochemical processes by monitoring the disappearance of the starting material's absorption band and the appearance of new bands corresponding to the photoproducts.
Chromatographic Separation Techniques for Purification and Analysis
Chromatography is essential for both the purification of synthesized this compound and the analytical assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for monitoring the progress of a chemical reaction over time. By taking small aliquots from a reaction mixture, HPLC can separate the starting materials, intermediates, products, and byproducts.
A typical setup for analyzing this compound would involve a reverse-phase HPLC method. A C18 (octadecylsilane) column is commonly used, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. researchgate.net The components are separated based on their differing polarities. Detection is most commonly achieved using a UV detector set to a wavelength where the compound strongly absorbs, such as its λmax around 270 nm. researchgate.net
The retention time of the compound under specific conditions is a characteristic identifier. The area of the peak in the chromatogram is proportional to its concentration, allowing for accurate quantification of purity (e.g., >99%) or the conversion rate in a reaction. The high sensitivity and resolution of HPLC make it ideal for detecting even minor impurities. sielc.com
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a definitive method for assessing the purity and identifying volatile side-products or impurities in samples of this compound. The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.
Detailed research on analogous compounds, such as methyl 2-(bromomethyl)-3-nitrobenzoate, has established robust GC-MS methods that are directly applicable to the ethyl ester. amazonaws.com These methods are sensitive enough to detect trace-level genotoxic impurities (GTIs), which is critical in pharmaceutical synthesis. amazonaws.comrsc.org The separation is typically achieved on a fused silica (B1680970) capillary column, with detection by a mass spectrometer operating in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. amazonaws.comijraset.com
A typical GC-MS method for analyzing compounds structurally similar to this compound is detailed below.
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | amazonaws.com |
| Column | SPB-1 (or equivalent), Fused Silica Capillary Column | amazonaws.com |
| Stationary Phase | 100% Dimethylpolysiloxane | amazonaws.comijraset.com |
| Dimensions | 30 m length x 0.25 mm internal diameter x 1.0 µm film thickness | amazonaws.com |
| Carrier Gas | Helium | amazonaws.com |
| Oven Temperature Program | Initial 180°C (hold 4 min), ramp at 20°C/min to 220°C (hold 19 min) | amazonaws.com |
| Injection Mode | Splitless | ijraset.com |
| Detector | Mass Spectrometer with Electron Impact (EI) Ionization | amazonaws.comijraset.com |
| Detection Mode | Selective Ion Monitoring (SIM) | amazonaws.comijraset.com |
This method allows for the effective separation of the target analyte from its synthetic precursors, such as Ethyl 4-methyl-3-nitrobenzoate, and potential by-products. The high sensitivity of the SIM mode is crucial for quantifying impurities that must be controlled to levels below the Threshold of Toxicological Concern (TTC). rsc.org
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the real-time monitoring of synthetic reactions producing this compound. chegg.comresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting material, an analyst can visually track the consumption of reactants and the formation of products. chegg.com This method is fundamental for determining when a reaction has reached completion, thereby preventing the formation of excess by-products and optimizing reaction times. rsc.orgthieme.de
In a typical synthesis, such as the bromination of Ethyl 4-methyl-3-nitrobenzoate, small aliquots of the reaction mixture are taken at regular intervals and spotted on a silica gel TLC plate. researchgate.net The plate is then developed in a suitable solvent system, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297).
The progress of the reaction is observed by comparing the spots.
Starting Material: The spot corresponding to the starting material (e.g., Ethyl 4-methyl-3-nitrobenzoate) will diminish in intensity over time.
Product: A new spot, corresponding to the more polar product (this compound), will appear and intensify as the reaction proceeds.
Completion: The reaction is considered complete when the starting material spot is no longer visible. chegg.com
Visualization is typically achieved under UV light (254 nm), where the aromatic rings of the compounds absorb light and appear as dark spots. bond.edu.au
| Compound | Hypothetical Rf Value (3:1 Hexane:Ethyl Acetate) | Observation |
|---|---|---|
| Ethyl 4-methyl-3-nitrobenzoate (Starting Material) | 0.65 | Spot fades over time. |
| This compound (Product) | 0.40 | New spot appears and intensifies. |
Rf (Retardation factor) values are hypothetical and for illustrative purposes.
Column Chromatography for Product Purification
Following the completion of a synthesis, column chromatography is the standard method for purifying this compound from unreacted starting materials, reagents, and by-products. researchgate.net This technique operates on the same principles as TLC but on a preparative scale, utilizing a glass column packed with a stationary phase, most commonly silica gel. researchgate.net
The crude reaction mixture is concentrated and loaded onto the top of the silica gel column. A solvent system (eluent), often determined through optimization on TLC plates, is then passed through the column. rsc.org Compounds separate based on their differing affinities for the stationary phase and solubility in the mobile phase.
For nitro-substituted benzoate (B1203000) esters, typical eluents consist of mixtures of petroleum ether (or hexanes) and ethyl acetate. rsc.org The less polar components of the mixture elute from the column first, while more polar compounds are retained longer on the silica gel. In the purification of this compound, unreacted, less polar starting materials would elute before the more polar brominated product. Any highly polar impurities, such as carboxylic acids formed from ester hydrolysis, would remain strongly adsorbed to the top of the column. researchgate.net Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica Gel (200-300 mesh) | rsc.org |
| Typical Eluent System | Gradient of Hexane and Ethyl Acetate (e.g., starting with 9:1, moving to 3:1) | researchgate.net |
| Elution Order (Expected) | 1. Less polar impurities/starting materials 2. Pure this compound 3. More polar by-products | researchgate.net |
| Monitoring | Fractions are collected and analyzed by TLC | rsc.org |
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
The analysis involves directing a beam of X-rays onto a single crystal. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed electron density map can be constructed, from which the exact atomic positions can be determined.
While the technique is definitive, its application is contingent upon the ability to grow high-quality single crystals, which can be a challenging process. As of this writing, a public crystal structure for this compound has not been deposited in major crystallographic databases. However, were a structure to be determined, it would provide invaluable insights into:
Molecular Conformation: The dihedral angles between the aromatic ring and the ester and bromomethyl substituents.
Bond Parameters: Precise measurements of C-Br, C-N, C=O, and other key bond lengths and angles.
Intermolecular Interactions: Analysis of how molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonding or π-stacking that influence the material's bulk properties.
This structural information is crucial for understanding the compound's reactivity and physical properties and for computational modeling studies.
Future Research Directions and Emerging Opportunities
Development of Novel and Efficient Synthetic Routes
Future synthetic research will likely focus on developing more efficient, selective, and sustainable methods for both the production and subsequent transformation of Ethyl 4-(bromomethyl)-3-nitrobenzoate.
Catalytic and Asymmetric Synthesis
Traditional synthesis often relies on radical bromination using reagents like N-bromosuccinimide (NBS). chemistrysteps.com While effective, these methods can lack selectivity and utilize hazardous materials. researchgate.net Future work could explore catalytic approaches to improve the synthesis of the parent compound and its derivatives. A key opportunity lies in the development of asymmetric catalytic reactions that utilize the compound's reactive benzylic bromide. For instance, palladium-catalyzed reactions, which are known to be effective for benzyl (B1604629) bromides, could be adapted for this substrate. researchgate.netorganic-chemistry.org A particularly exciting frontier is the use of relay catalysis, combining a palladium catalyst with a chiral Lewis base, to achieve highly enantioselective cascade reactions. researchgate.netorganic-chemistry.org Such a strategy could enable the construction of complex chiral molecules, like dihydroquinolinones, from readily available starting materials including benzyl bromides. organic-chemistry.org This opens a new strategy for the asymmetric synthesis of bioactive heterocyclic compounds. organic-chemistry.org
Flow Chemistry and Continuous Processing
The synthesis of nitroaromatic compounds often involves nitration, a notoriously fast and highly exothermic reaction that poses significant safety risks and challenges for scale-up in traditional batch reactors. mdpi.com Likewise, benzylic bromination can be difficult to control. gla.ac.uk Continuous flow chemistry offers a powerful solution to these problems. By confining the reaction to a small volume within a microreactor or tubular reactor, flow processes provide superior control over reaction parameters like temperature and stoichiometry. mdpi.com This enhanced control significantly improves safety by minimizing the accumulation of hazardous intermediates and mitigating the risks of thermal runaway. mdpi.com Research has demonstrated that flow chemistry is the method of choice for many transformations involving hazardous reagents or intermediates. Recent developments in photochemical benzylic brominations in continuous flow have shown that processes can be intensified, with complete conversions achieved in seconds. researchgate.net Applying these principles to the nitration and bromination steps required to produce this compound could lead to safer, more efficient, and scalable manufacturing processes with higher yields and fewer impurities. researchgate.net
Exploration of Undiscovered Reactivity Pathways
Beyond its classical role as an electrophile in nucleophilic substitution reactions, the structure of this compound allows for the exploration of "nonclassical" reactivity. nih.gov A significant area of future research is the discovery of novel transformations that leverage the unique electronic properties and spatial relationship of its functional groups. One such emerging area is the formal insertion of diazo compounds into the "unactivated" C(sp²)-C(sp³) bond of electron-rich benzyl bromide derivatives. nih.govresearchgate.netacs.org This type of reaction, catalyzed by a simple Lewis acid, proceeds through the formation of a phenonium ion intermediate and results in products containing valuable benzylic quaternary centers, while retaining an alkyl bromide handle for further derivatization. nih.govresearchgate.net Applying this homologation strategy to this compound or its derivatives could unlock new pathways to previously inaccessible molecular architectures. Further research could also investigate novel photoredox or electrochemical reactions involving the nitro group, or tandem reactions where both the nitro and bromomethyl groups participate sequentially to build molecular complexity.
Integration into Complex Retrosynthetic Strategies
The compound's dual reactivity makes it a valuable building block for the synthesis of complex molecular targets. The bromomethyl group serves as a handle for alkylation, while the nitro group can be readily reduced to an amine, which can then participate in a wide range of transformations, such as acylation or cyclization. A key example of this utility is demonstrated with the related compound, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, which has been used as a precursor in a four-step sequence to generate a 1,4-benzodiazepin-2,3-dione scaffold, a privileged structure in medicinal chemistry. arxiv.org This sequence involves nucleophilic displacement at the benzylic carbon, acylation, a simultaneous reduction-cyclization step, and final alkylation. arxiv.org this compound can be envisioned in similar retrosynthetic strategies, acting as a versatile linker to construct elaborate heterocyclic systems and other complex organic molecules.
Design of Next-Generation Advanced Materials
The o-nitrobenzyl moiety is one of the most investigated light-responsive groups in polymer science. mdpi.comnih.gov This functionality can be cleaved upon exposure to UV light, making it a powerful tool for creating "smart" materials. mdpi.comresearchgate.net Incorporating this compound as a monomer or functionalizing agent into polymer backbones is a significant opportunity for designing next-generation advanced materials. researchgate.net Such polymers could be designed to be photodegradable or photo-responsive, allowing their properties to be altered on demand with light. nih.govresearchgate.net This has vast potential in applications such as photolithography for creating micro-resists with high resolution, the triggered release of encapsulated agents in drug delivery systems, and the fabrication of functional coatings with switchable properties. mdpi.comresearchgate.net Research has shown that polymers containing o-nitrobenzyl esters can be used to create well-defined nanoporous structures and micelles. mdpi.com
Computational Predictions for New Derivatives and Applications
Computational chemistry and machine learning are poised to accelerate the discovery of new applications for this compound and its derivatives. Quantum chemical methods like Density Functional Theory (DFT) can be employed to model reaction mechanisms, such as electrophilic bromination, and provide insights into regioselectivity and reactivity. rsc.orgdntb.gov.ua These computational tools can predict the properties and transformation pathways of nitroaromatic compounds, enabling a more rational approach to experimental design and reducing costly trial-and-error. mdpi.comnih.gov
Furthermore, the rise of machine learning (ML) offers a paradigm shift in materials discovery. llnl.govspecialchem.com By training ML models on existing data, it is possible to accurately predict the physical and chemical properties of polymers based on the structure of their monomer units. arxiv.orgllnl.govresearchgate.net This in silico approach allows for the rapid screening of vast libraries of virtual polymers derived from monomers like this compound. mdpi.com This predictive capability can guide synthetic chemists toward new materials with tailored properties for specific applications, such as advanced photo-responsive polymers, without the need for exhaustive laboratory synthesis and characterization. specialchem.commdpi.com
Table 1: Summary of Future Research Directions and Potential Impact
| Research Area | Focus | Potential Impact & Opportunities |
|---|---|---|
| Catalytic & Asymmetric Synthesis | Development of palladium-catalyzed and chiral Lewis-base-mediated reactions. | Creation of efficient, highly enantioselective routes to complex chiral molecules and bioactive heterocycles. |
| Flow Chemistry | Application of continuous flow reactors for nitration and bromination steps. | Increased safety, scalability, and efficiency in the production of the compound; higher yields and purity. mdpi.com |
| Reactivity Pathways | Exploration of "nonclassical" reactions like C-C bond insertion with diazo compounds. | Access to novel molecular scaffolds, such as those with benzylic quaternary centers, for drug discovery and chemical synthesis. nih.govresearchgate.net |
| Retrosynthetic Strategies | Use as a bifunctional linker in the synthesis of complex heterocyclic systems. | Streamlined synthesis of medicinally relevant scaffolds like benzodiazepines by leveraging orthogonal functional groups. arxiv.org |
| Advanced Materials | Incorporation into polymers as a photocleavable o-nitrobenzyl unit. | Design of smart materials, including photodegradable polymers, photoresists for high-resolution lithography, and functional coatings. mdpi.comresearchgate.net |
| Computational Predictions | Use of DFT for reaction modeling and ML for property prediction of derived polymers. | Accelerated discovery of new derivatives and materials with tailored properties through in silico screening, reducing experimental costs. nih.govllnl.gov |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,4-benzodiazepine-2,3-dione |
| 4-(bromomethyl)-3-nitrobenzoic acid |
| Dihydroquinolinones |
| This compound |
Q & A
Basic: What are the primary synthetic routes for Ethyl 4-(bromomethyl)-3-nitrobenzoate, and how are reaction conditions optimized?
The compound is typically synthesized via electrophilic aromatic substitution or esterification of pre-functionalized benzoic acid derivatives. A common approach involves bromination of ethyl 3-nitrobenzoate using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄. Optimization includes controlling temperature (60–80°C) to minimize di-bromination byproducts and using anhydrous conditions to prevent hydrolysis of the ester group . Reaction progress is monitored via TLC (hexane:EtOAc, 7:3), and purification employs recrystallization from ethanol to isolate the monobrominated product.
Advanced: How does the electron-withdrawing nitro group influence the reactivity of the bromomethyl substituent in nucleophilic substitution reactions?
The nitro group at the 3-position deactivates the aromatic ring, directing electrophiles to the para position. However, its strong electron-withdrawing nature enhances the electrophilicity of the adjacent bromomethyl group, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using polar aprotic solvents (DMF, DMSO) show increased reaction rates compared to non-nitro analogs, attributed to transition-state stabilization via resonance withdrawal. Competing elimination (E2) is minimized by maintaining low temperatures (0–5°C) and using bulky bases like DIPEA to favor substitution .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : The bromomethyl group appears as a singlet (~δ 4.5 ppm for CH₂Br), while the nitro group deshields adjacent protons (δ 8.2–8.5 ppm for aromatic H).
- IR Spectroscopy : Stretching frequencies for NO₂ (~1520 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups.
- HPLC-MS : Used to assess purity (>95%) and verify molecular ion peaks ([M+H]⁺ at m/z 308) .
Advanced: How can computational modeling predict regioselectivity in derivatization reactions of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, nucleophilic attack at the bromomethyl carbon is favored due to lower activation energy compared to meta positions. Electrostatic potential maps highlight the bromine’s partial positive charge, guiding rational design of derivatives. MD simulations further assess steric effects in bulky nucleophile reactions .
Basic: What are the challenges in purifying this compound, and how are they addressed?
Common impurities include di-brominated byproducts and hydrolyzed esters (3-nitrobenzoic acid). Purification involves:
- Flash Chromatography : Using silica gel and gradient elution (hexane → 20% EtOAc).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 75–77°C).
- TLC Validation : Rf = 0.4 (hexane:EtOAc 7:3) ensures homogeneity .
Advanced: How do steric and electronic effects impact the compound’s utility in multi-step syntheses (e.g., drug intermediates)?
The bromomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki) or alkylation. However, steric hindrance from the nitro group can slow Pd-catalyzed reactions. Strategies include:
- Protection/Deprotection : Temporarily reducing the nitro to NH₂ (via H₂/Pd-C) to mitigate steric effects.
- Microwave-Assisted Synthesis : Accelerating reaction rates under controlled thermal conditions .
Basic: What are the stability considerations for storing this compound?
The compound is light- and moisture-sensitive. Storage recommendations:
- Temperature : –20°C in amber vials to prevent radical bromine loss.
- Desiccants : Use anhydrous CaCl₂ or molecular sieves to avoid ester hydrolysis.
Stability assays via ¹H NMR show <5% degradation over 6 months under optimal conditions .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SHELXL-2018) determines bond angles and packing. For example, the nitro group’s coplanarity with the aromatic ring and Br–O non-covalent interactions stabilize the crystal lattice. Hydrogen-bonding patterns (C–H⋯O) are analyzed via Mercury software to predict solubility and melting behavior .
Basic: What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods due to bromine’s volatility.
- PPE : Nitrile gloves and goggles to prevent skin/eye contact.
- Waste Disposal : Neutralize with NaHCO₃ before aqueous disposal .
Advanced: How is this compound utilized in studying enzyme inhibition mechanisms?
Derivatives are synthesized as covalent inhibitors (e.g., for cysteine proteases). Kinetic assays (IC₅₀ determination) involve:
- Pre-incubating the enzyme with the inhibitor.
- Measuring residual activity via fluorogenic substrates (e.g., Z-FR-AMC).
Molecular docking (AutoDock Vina) validates binding modes, with the bromomethyl group forming a disulfide bond with catalytic cysteine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
